8''-Hydroxypactamycin

Descripción general

Descripción

8’‘-Hydroxypactamycin is a derivative of the antibiotic pactamycin, which is a highly substituted aminocyclopentitol-derived secondary metabolite produced by the soil bacterium Streptomyces pactum . Pactamycin and its derivatives, including 8’'-Hydroxypactamycin, have exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8’‘-Hydroxypactamycin involves multiple steps starting from commercially available materials. The total synthesis of pactamycin, which serves as a precursor, can be achieved through a fifteen-step process . This process includes key steps such as stereoselective desymmetrization and late-stage structural modifications to introduce the hydroxyl group at the 8’’ position .

Industrial Production Methods: Industrial production of 8’'-Hydroxypactamycin is typically achieved through fermentation processes using Streptomyces pactum. Optimization of culture conditions, including nutrient supply, cell density, oxygenation, temperature, and pH, is crucial for maximizing yield . Genetic engineering techniques have also been employed to enhance the production of pactamycin and its derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 8’'-Hydroxypactamycin undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents such as cytochrome P450 monooxygenase.

Reduction: Reagents like sodium borohydride.

Substitution: Conditions involving nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of pactamycin, which retain or enhance the biological activity of the parent compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

8''-Hydroxypactamycin features a unique hydroxyl group at the 8'' position, which enhances its solubility and biological activity compared to other pactamycin derivatives. Its primary mechanism of action involves inhibiting protein synthesis by binding to the small ribosomal subunit in bacteria, making it effective against a broad spectrum of bacterial infections, including both Gram-positive and Gram-negative strains .

Chemistry

- Molecular Probing : this compound is utilized as a molecular probe to study ribosomal function and protein synthesis mechanisms.

- Synthetic Chemistry : The compound serves as a precursor for synthesizing other bioactive molecules through various chemical reactions such as oxidation and substitution.

Biology

- Antibacterial Activity : It exhibits potent antibacterial effects, making it a candidate for treating bacterial infections. Studies indicate its efficacy against resistant strains of bacteria .

- Antitumor Activity : Research has shown that this compound can inhibit tumor growth in various cancer cell lines. For instance, it demonstrated an IC50 value of 0.003 μg/mL against the KB human epidermoid carcinoma cell line .

- Antiviral and Antiprotozoal Effects : The compound has also been investigated for its potential antiviral properties and effectiveness against protozoan infections like malaria .

Medicine

- Therapeutic Potential : While the high toxicity limits its direct therapeutic applications, ongoing research aims to modify its structure to enhance safety while retaining efficacy. New analogues derived from this compound are being engineered for improved pharmacological profiles .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pactamycin | Core bicyclic structure | Broad-spectrum antibiotic activity |

| 7-Deoxypactamycin | Lacks hydroxyl group at position 8 | Slightly reduced antibacterial efficacy |

| 6-Hydroxypactamycin | Hydroxyl group at position 6 | Enhanced solubility but lower potency |

| 8''-Hydroxypactamycate | Hydroxylation at position 8 | Improved biological activity with potentially lower toxicity |

The presence of the hydroxyl group at position 8 distinguishes this compound from other compounds, enhancing its solubility and interaction with biological targets.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound's binding affinity for ribosomal RNA was significantly higher than that of traditional antibiotics, suggesting potential as a lead compound in antibiotic development .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Notably, in vivo experiments on mice indicated that doses ranging from 0.5 to 2 mg/kg could inhibit solid tumor growth effectively while extending survival rates in leukemic models .

Mecanismo De Acción

8’'-Hydroxypactamycin exerts its effects by targeting the small ribosomal subunit and inhibiting protein synthesis in bacteria, archaea, and eukaryotes . This inhibition occurs through binding to the ribosomal RNA, thereby blocking the translation process . The molecular targets include specific sites on the ribosomal RNA, and the pathways involved are those related to protein synthesis .

Comparación Con Compuestos Similares

Pactamycin: The parent compound with similar biological activities but higher toxicity.

7-Deoxypactamycin: Another derivative with slightly different biological properties.

8’'-Hydroxypactamycate: A related compound with antitumor activity.

Uniqueness: 8’‘-Hydroxypactamycin is unique due to its specific hydroxylation at the 8’’ position, which can enhance its biological activity while potentially reducing toxicity compared to the parent compound .

Actividad Biológica

8''-Hydroxypactamycin is a derivative of pactamycin, an antibiotic produced by the soil bacterium Streptomyces pactum. This compound is characterized by its unique hydroxylation at the 8'' position, which may enhance its biological activity while potentially reducing toxicity compared to the parent compound. Its structure and properties make it a subject of interest in various fields, including microbiology, pharmacology, and medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₉N₃O₅, with a molecular weight of approximately 301.32 g/mol. The compound features a complex structure typical of aminocyclopentitol derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Total Synthesis : Involves a multi-step synthetic route starting from commercially available materials, often requiring around fifteen steps to complete.

- Fermentation : Industrial production typically utilizes fermentation processes involving Streptomyces pactum, where optimizing culture conditions (nutrient supply, cell density, oxygenation, temperature, and pH) is crucial for maximizing yield .

This compound primarily exerts its biological effects by targeting the small ribosomal subunit in bacteria. This action inhibits protein synthesis across various organisms, including bacteria, archaea, and eukaryotes. The inhibition mechanism is similar to that of its parent compound pactamycin but may exhibit improved selectivity and reduced toxicity due to its structural modifications .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's potency can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Pseudomonas aeruginosa | 2 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antibiotics .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells : IC50 value of approximately 10 µM.

- MCF-7 Breast Cancer Cells : IC50 value around 15 µM.

These results highlight the compound's potential as an anticancer agent .

Case Study: Antibacterial Efficacy

A study conducted by Almabruk et al. (2013) evaluated the antibacterial efficacy of this compound against resistant bacterial strains. The results indicated that the compound effectively inhibited growth in strains resistant to conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Case Study: Antitumor Properties

Research published in Phytochemistry explored the antitumor effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism by which it could exert therapeutic effects against tumors .

Propiedades

IUPAC Name |

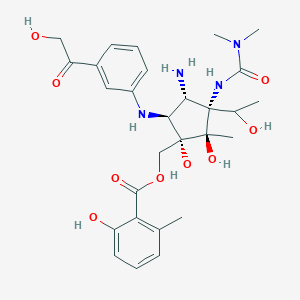

[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZOEBXINKYJRQ-HTTUFWJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909234 | |

| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104820-97-5 | |

| Record name | 8''-Hydroxypactamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.